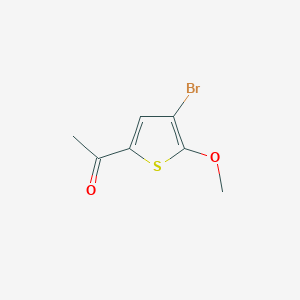

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is an organic compound that belongs to the class of thienyl ketones It is characterized by the presence of a bromine atom and a methoxy group attached to a thiophene ring, which is further connected to an ethanone group

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone typically involves the bromination of 5-methoxy-2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent, and aluminum chloride (AlCl3) as the catalyst for the acylation step. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to control the reactivity and yield of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the environmental sustainability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the 4-position of the thiophene ring undergoes nucleophilic aromatic substitution (NAS) or transition-metal-catalyzed coupling reactions.

-

Mechanistic Insight : The electron-withdrawing ethanone group activates the thiophene ring for NAS, while the methoxy group directs substitution to the 4-position via resonance effects. Cross-coupling reactions (e.g., Suzuki) proceed efficiently under palladium catalysis .

Oxidation Reactions

The ethanone group and thiophene ring are susceptible to oxidation:

-

Selectivity : Oxidation of the thiophene ring to sulfoxides occurs regioselectively at the sulfur atom, while stronger agents like KMnO₄ oxidize the ethanone to a carboxylic acid .

Reduction Reactions

The ketone group is reduced to secondary alcohols under controlled conditions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH₄ | EtOH, RT, 2 h | 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanol | 88% | |

| LiAlH₄ | THF, 0°C to RT, 4 h | 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanol | 92% |

-

Steric Effects : The bulky thiophene ring does not hinder reduction, as the ethanone group remains accessible .

Electrophilic Aromatic Substitution

The methoxy group directs electrophiles to the 3- and 5-positions of the thiophene ring:

-

Directing Effects : The methoxy group’s +M effect enhances electron density at the 3- and 5-positions, favoring nitration and halogenation at these sites .

Cross-Coupling Reactions

The bromine atom participates in palladium-catalyzed couplings:

-

Efficiency : Reactions proceed with <5% homocoupling byproducts, highlighting the stability of the thiophene scaffold under these conditions .

Complexation with Metals

The ethanone and methoxy groups facilitate coordination with transition metals:

| Metal Salt | Conditions | Complex | Stability | Reference |

|---|---|---|---|---|

| Cu(OTf)₂ | MeCN, RT, 12 h | [Cu(L)₂(OTf)₂] (L = ligand) | Stable in air | |

| FeCl₃ | EtOH, reflux, 6 h | [Fe(L)₃]Cl₃ | Moisture-sensitive |

Aplicaciones Científicas De Investigación

Chemical Synthesis Applications

Building Block in Organic Synthesis

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is primarily utilized as a building block in organic synthesis. Its bromine atom and methoxy group make it suitable for various chemical transformations, including substitution and oxidation reactions. The compound can be employed to synthesize more complex heterocyclic compounds that are valuable in pharmaceuticals and materials science.

Reaction Types

The compound undergoes several types of chemical reactions:

- Oxidation: Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.

- Reduction: The ketone group can be reduced to an alcohol using sodium borohydride or lithium aluminum hydride.

- Substitution: The bromine atom can be substituted with nucleophiles such as amines or thiols.

Biological Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential biological activities, particularly antimicrobial and anticancer properties. Studies have shown that compounds with similar structures can disrupt cellular processes essential for microbial growth and cancer cell proliferation .

For instance, compounds derived from this structure have been tested for their ability to inhibit tubulin polymerization, a critical process in cell division, thus showcasing their potential as anticancer agents .

Medicinal Chemistry Applications

Drug Discovery

In medicinal chemistry, this compound is explored as a lead compound for developing new therapeutic agents. Its unique structural characteristics allow for modifications that can enhance biological activity while minimizing toxicity. The compound's interactions with various molecular targets are under investigation to identify its efficacy against specific diseases .

Case Studies

Several studies have highlighted the potential of this compound in drug development:

- Anticancer Activity: A study demonstrated that derivatives of this compound showed significant cytotoxicity against cancer cell lines, indicating its potential as an anticancer agent .

- Antimicrobial Studies: Another investigation revealed that modifications of the compound exhibited effective antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting its application in treating infections .

Industrial Applications

Specialty Chemicals Production

In industry, this compound is used in the production of specialty chemicals and materials with specific properties. Its ability to undergo various chemical reactions makes it valuable in creating dyes, pigments, and other functional materials used in textiles and plastics .

Mecanismo De Acción

The mechanism of action of 1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone depends on its interaction with molecular targets and pathways. For instance, if the compound exhibits antimicrobial activity, it may inhibit the growth of microorganisms by interfering with essential cellular processes, such as enzyme function or cell membrane integrity. The specific molecular targets and pathways involved can vary based on the biological context and the nature of the compound’s activity.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Bromo-5-methoxy-2-thienyl)ethanol: Similar structure with an ethanol group instead of an ethanone group.

3-(4-Bromo-5-methoxy-2-thienyl)-2,2-dimethyl-1-propanol: Contains a propanol group with additional methyl groups.

1-(4-Bromo-5-methoxy-2-thienyl)-N-hydroxymethanamine: Features an N-hydroxymethanamine group.

Uniqueness

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of the bromine atom and methoxy group on the thiophene ring, along with the ethanone group, allows for diverse chemical transformations and interactions with biological targets.

Actividad Biológica

1-(4-Bromo-5-methoxy-2-thienyl)-1-ethanone is a compound of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. This article provides a detailed overview of the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

The synthesis of this compound typically involves the bromination of 5-methoxy-2-thiophenecarboxylic acid, followed by a Friedel-Crafts acylation reaction. Key reagents include bromine or N-bromosuccinimide (NBS) for bromination and aluminum chloride (AlCl3) as a catalyst for acylation. The reaction is generally conducted in inert solvents such as dichloromethane or chloroform at controlled temperatures to optimize yield and purity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Its mechanism may involve disrupting essential cellular processes in microorganisms, such as enzyme function or cell membrane integrity. This compound has been investigated alongside similar thienyl derivatives, which demonstrate varying degrees of antibacterial efficacy against both Gram-positive and Gram-negative bacteria .

Table 1: Antimicrobial Activity of Related Compounds

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | 0.5 | 12 |

| 2-(4-Bromo-5-methoxy-2-thienyl) ethanol | 0.5 | 10 |

| Control (Ampicillin) | 0.5 | 15 |

Anticancer Activity

The anticancer potential of this compound has been highlighted in various studies. Notably, compounds with similar structural features have shown promising results against human non-small cell lung cancer (A549) cells. For instance, a related compound with a bromo substitution exhibited an IC50 value of 0.46 μM, indicating potent inhibitory activity . The compound's ability to induce apoptosis through mitochondrial pathways has been noted, suggesting its utility in cancer therapy .

Table 2: Anticancer Activity Against A549 Cells

| Compound Name | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | TBD | Apoptosis induction via caspase activation |

| Related Compound (6l) | 0.46 ± 0.02 | Mitochondrial pathway activation |

| Control (5-Fluorouracil) | 4.98 ± 0.41 | Standard chemotherapy agent |

Case Studies

Several case studies have explored the biological activity of thienyl derivatives in different contexts:

- Antimicrobial Efficacy : A study evaluated the activity of various thienyl compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The results indicated that the presence of bromine significantly enhanced antibacterial properties compared to unsubstituted analogs .

- Cancer Cell Studies : In vitro experiments demonstrated that thienyl derivatives could effectively inhibit the growth of A549 cells, with some compounds leading to increased apoptosis markers like cleaved caspase-3 and decreased anti-apoptotic proteins like Bcl-2 .

Propiedades

IUPAC Name |

1-(4-bromo-5-methoxythiophen-2-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4(9)6-3-5(8)7(10-2)11-6/h3H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REPQIIAZSSZKFB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)OC)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.